molecular formula C15H20O3 B15215255 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan CAS No. 16958-56-8

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan

Katalognummer: B15215255
CAS-Nummer: 16958-56-8
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: BLERJNRNLXAKJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran is a complex organic compound with the molecular formula C15H20O3 and a molecular weight of 248.31 g/mol . It belongs to the class of aromatic heterocyclic compounds and is characterized by its unique cyclohepta[b]benzofuran structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxy functional groups but has a different core structure.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in having a dimethoxy substitution but differs in the heterocyclic framework.

Uniqueness

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran is unique due to its cyclohepta[b]benzofuran structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

16958-56-8

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

3,4-dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b][1]benzofuran

InChI

InChI=1S/C15H20O3/c1-16-13-9-8-11-10-6-4-3-5-7-12(10)18-14(11)15(13)17-2/h8-10,12H,3-7H2,1-2H3

InChI-Schlüssel

BLERJNRNLXAKJR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)C3CCCCCC3O2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.